molecular formula C8H12N2O2 B2562097 Isopropyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 1429418-36-9

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2562097
CAS RN: 1429418-36-9
M. Wt: 168.196
InChI Key: ATOKELPBPLJSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the empirical formula C7H10N2O2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

The synthesis of pyrazole derivatives, including Isopropyl 1-methyl-1H-pyrazole-4-carboxylate, often involves cycloaddition reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate can be represented by the SMILES string O=C(O)C1=CN(N=C1)C(C)C . This indicates that the molecule contains a pyrazole ring with a carboxylate group attached to one carbon and an isopropyl group attached to the nitrogen .


Chemical Reactions Analysis

Pyrazole derivatives, including Isopropyl 1-methyl-1H-pyrazole-4-carboxylate, can participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions and transesterification reactions . They can also react with arylhydrazines in acceptorless dehydrogenative coupling reactions .

Future Directions

The future directions for research on Isopropyl 1-methyl-1H-pyrazole-4-carboxylate could involve exploring its potential biological activities and developing more efficient synthetic routes. Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that Isopropyl 1-methyl-1H-pyrazole-4-carboxylate could have potential applications in medicinal chemistry .

properties

IUPAC Name

propan-2-yl 1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-4-9-10(3)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKELPBPLJSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.